N-(4-bromo-3-chlorophenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide
Description
N-(4-bromo-3-chlorophenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes bromine, chlorine, and phenyl groups
Properties
Molecular Formula |
C19H18BrClN2O2 |
|---|---|
Molecular Weight |
421.7 g/mol |
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H18BrClN2O2/c1-12(13-5-3-2-4-6-13)23-11-14(9-18(23)24)19(25)22-15-7-8-16(20)17(21)10-15/h2-8,10,12,14H,9,11H2,1H3,(H,22,25) |
InChI Key |
KYWMTFHBMWEDQH-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)Br)Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-chlorophenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. For example, the synthesis might involve the reaction of 4-bromo-3-chloroaniline with a suitable carboxylic acid derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-chlorophenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the compound’s structure.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a variety of substituted derivatives.
Scientific Research Applications
N-(4-bromo-3-chlorophenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-chlorophenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted phenyl derivatives and pyrrolidinecarboxamides, such as:
- N-(4-bromo-2-methoxyphenyl)-3-chloropropanamide
- N-(3-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide
Uniqueness
N-(4-bromo-3-chlorophenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide is unique due to its specific combination of bromine, chlorine, and phenyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
